molecular formula C16H12N2O4S B2517363 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid CAS No. 812642-07-2

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid

Cat. No.: B2517363
CAS No.: 812642-07-2
M. Wt: 328.34
InChI Key: ZTRURPPNODGDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is a complex organic compound that features a benzothiazole ring fused with a benzoic acid moiety. Benzothiazole derivatives are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of a Brønsted acid catalyst, such as p-toluenesulfonic acid, in an organic solvent like ethanol .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring .

Scientific Research Applications

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzoic acid is unique due to its specific structural features that combine the benzothiazole ring with a benzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-14(17-11-5-3-4-10(8-11)15(20)21)9-18-12-6-1-2-7-13(12)23-16(18)22/h1-8H,9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRURPPNODGDFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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